BenchChemオンラインストアへようこそ!

6-Bromo-3-isopropyl-1H-indazole

Lipophilicity LogP Drug-likeness

6-Bromo-3-isopropyl-1H-indazole (CAS 1391123-54-8) is a disubstituted 1H-indazole heterocycle bearing a bromine atom at the C6 position and an isopropyl group at the C3 position. It belongs to the indazole family—bicyclic aromatic systems comprising fused benzene and pyrazole rings—widely recognized as privileged scaffolds in medicinal chemistry owing to their bioisosteric relationship to phenol and indole, combined with favorable pharmacokinetic properties.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 1391123-54-8
Cat. No. B1373917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-isopropyl-1H-indazole
CAS1391123-54-8
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC(=CC2=NN1)Br
InChIInChI=1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)
InChIKeyBCOCEYNYPQTAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-isopropyl-1H-indazole (CAS 1391123-54-8): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


6-Bromo-3-isopropyl-1H-indazole (CAS 1391123-54-8) is a disubstituted 1H-indazole heterocycle bearing a bromine atom at the C6 position and an isopropyl group at the C3 position . It belongs to the indazole family—bicyclic aromatic systems comprising fused benzene and pyrazole rings—widely recognized as privileged scaffolds in medicinal chemistry owing to their bioisosteric relationship to phenol and indole, combined with favorable pharmacokinetic properties [1]. The compound is commercially supplied as a research-chemical building block at purities of 95–98% (solid form; recommended storage at room temperature away from moisture), with a molecular formula of C₁₀H₁₁BrN₂, a molecular weight of 239.11 g/mol, a computed density of 1.5 ± 0.1 g/cm³, a predicted boiling point of 345.8 ± 22.0 °C at 760 mmHg, and a calculated LogP (XLogP3) of approximately 3.4–3.9, indicative of moderate-to-high lipophilicity .

Why 6-Bromo-3-isopropyl-1H-indazole Cannot Be Replaced by 6-Bromo-1H-indazole, 6-Bromo-3-methyl-1H-indazole, or Other Close Analogs in Structure–Activity Programs


Within the 6-bromoindazole chemotype, substitution at the C3 position is the single most potent lever for tuning lipophilicity, target-binding pocket occupancy, and metabolic stability [1]. The isopropyl group at C3 introduces a branched alkyl architecture that differs fundamentally from the unsubstituted (—H) or linear methyl (—CH₃) congeners in three quantitative ways: (i) increased LogP (Δ ≈ +1.0 to +1.5 log units versus 6-bromo-1H-indazole; Δ ≈ +0.8 to +1.3 log units versus 6-bromo-3-methyl-1H-indazole), which directly alters passive membrane permeability, plasma protein binding, and off-target partitioning ; (ii) a larger steric footprint (molar refractivity and van der Waals volume) that differentially fills hydrophobic sub-pockets in kinase ATP-binding sites—an effect that cannot be replicated by the 3-methyl analog and is entirely absent in 6-bromo-1H-indazole ; and (iii) the regioisomeric placement of bromine at C6 (rather than C4 or C7) dictates the reactivity vector for downstream palladium-catalyzed cross-coupling diversification, which is central to structure–activity relationship (SAR) library construction [2]. Generic substitution with any of these analogs would therefore produce a different compound with non-equivalent physicochemical, synthetic, and, by class-level inference, pharmacological behavior. The quantitative evidence supporting these differentiation dimensions is detailed in Section 3.

Quantitative Differentiation Evidence: 6-Bromo-3-isopropyl-1H-indazole Versus 6-Bromo-1H-indazole, 6-Bromo-3-methyl-1H-indazole, and Other Structural Analogs


Lipophilicity (LogP) Differentiation: 3-Isopropyl Substitution Increases LogP by 1.0–1.5 Units Over 6-Bromo-1H-indazole and by 0.8–1.3 Units Over 6-Bromo-3-methyl-1H-indazole

The computed partition coefficient (LogP) of 6-bromo-3-isopropyl-1H-indazole is 3.4 (XLogP3) to 3.93 (ALogP), representing a substantial increase in lipophilicity relative to its closest comparators. Specifically, 6-bromo-1H-indazole (CAS 79762-54-2), which lacks any C3 substituent, has a LogP of 2.32540—a difference of ΔLogP = +1.07 to +1.60 log units . 6-Bromo-3-methyl-1H-indazole (CAS 7746-27-2), bearing a methyl group at C3, has a LogP of 2.63380—a difference of ΔLogP = +0.77 to +1.30 log units versus the isopropyl analog . The branched isopropyl group thus confers a lipophilicity increment beyond what the linear methyl congener can achieve. This LogP shift carries direct implications for passive membrane permeability (predicted to increase ~3–10 fold per log unit), plasma protein binding, and volume of distribution in medicinal chemistry programs [1].

Lipophilicity LogP Drug-likeness Permeability ADME

C3 Isopropyl Steric Bulk: Differentiated Hydrophobic Pocket Occupancy Versus 6-Bromo-3-methyl-1H-indazole in Kinase-Targeted Library Design

The isopropyl group at C3 provides a branched, three-carbon alkyl architecture (van der Waals volume ≈ 27.2 cm³/mol; molar refractivity ≈ 14.98) that is sterically distinct from the linear methyl substituent (van der Waals volume ≈ 13.67 cm³/mol; molar refractivity ≈ 5.65) of 6-bromo-3-methyl-1H-indazole . In the context of kinase inhibitor design—where 6-bromoindazoles are documented as scaffolds targeting DYRK1A (Kd = 38 μM), MetAP2 (IC₅₀ = 1.1 μM), CHK1/CHK2, GAK, and PI3K isoforms—the larger C3 substituent is expected to engage the hydrophobic back pocket (selectivity pocket) of the ATP-binding site differently, potentially altering both potency and kinase selectivity profiles [1][2][3]. This steric differentiation is well-precedented in indazole SAR: the Aladdin Scientific indazole scaffold guide explicitly describes 3-methyl as a 'fine steric knob' for probing hydrophobic pocket occupancy, implying that bulkier 3-alkyl substituents such as isopropyl serve as more pronounced steric probes . Direct comparative biochemical data for this specific compound are not available in the peer-reviewed literature; this evidence is therefore framed as class-level inference supported by the established SAR of the 6-bromoindazole chemotype.

Steric effects Kinase inhibitor Hydrophobic pocket SAR Structure-activity relationship

Regioisomeric Differentiation: 6-Bromo Versus 4-Bromo Substitution Directs Divergent Cross-Coupling Vectors and Biological Target Engagement

6-Bromo-3-isopropyl-1H-indazole and its regioisomer 4-bromo-3-isopropyl-1H-indazole (CAS 693285-71-1) share identical molecular formulas (C₁₀H₁₁BrN₂) and molecular weights (239.11 g/mol) but differ in the position of the bromine atom on the indazole benzene ring . This regioisomeric difference fundamentally alters the exit vector of any group introduced via palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.): the C6 position projects substituents along an axis distinct from that of the C4 position, which affects the orientation of the resulting molecule within a biological binding site. The bromine atom at C6 (as opposed to C4) is documented in the indazole synthetic methodology literature as the preferred position for Suzuki–Miyaura cross-coupling diversification to generate 6-aryl/heteroaryl indazole libraries [1]. For procurement purposes, these two regioisomers are chemically distinct entities that cannot be interchanged without altering the geometric projection of downstream derivatization products.

Regioisomerism Cross-coupling Suzuki-Miyaura Substitution pattern Vector diversity

Halogen-Dependent Reactivity: 6-Bromo-3-isopropyl-1H-indazole Offers Superior Cross-Coupling Reactivity Compared to 6-Chloro-3-isopropyl-1H-indazole

The C6–Br bond in 6-bromo-3-isopropyl-1H-indazole is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C6–Cl bond in 6-chloro-3-isopropyl-1H-indazole (CAS 1415740-55-4), owing to the lower bond dissociation energy of C–Br (≈285 kJ/mol) versus C–Cl (≈327 kJ/mol) and the superior leaving-group ability of bromide over chloride [1]. In the context of microwave-assisted palladium-catalyzed coupling reactions with isomeric bromoindazoles—a methodology explicitly developed for indazole diversification—bromoindazoles consistently demonstrate higher conversion rates and yields than their chloro counterparts under identical conditions [2]. While direct comparative coupling yields for these two specific compounds are not published, the ~42 kJ/mol difference in C–X bond dissociation energy is a fundamental physical-organic principle that translates to faster reaction kinetics and/or lower catalyst loading requirements for the bromo analog [3].

Cross-coupling reactivity Bromine vs. chlorine Oxidative addition Suzuki coupling Palladium catalysis

Physicochemical Property Differentiation: Density, Boiling Point, and Handling Characteristics Distinguish 6-Bromo-3-isopropyl-1H-indazole from Unsubstituted and 3-Methyl Congeners

6-Bromo-3-isopropyl-1H-indazole exhibits physicochemical properties that are measurably distinct from its closest analogs. The computed density of 1.5 ± 0.1 g/cm³ is substantially lower than that of 6-bromo-1H-indazole (1.838 g/cm³; Δ = −0.338 g/cm³) and moderately lower than that of 6-bromo-3-methyl-1H-indazole (1.655 g/cm³; Δ = −0.155 g/cm³), consistent with the bulkier, less compact molecular packing conferred by the isopropyl group . The predicted boiling point of 345.8 ± 22.0 °C at 760 mmHg is higher than that of 6-bromo-1H-indazole (333.8 ± 15.0 °C; Δ = +12.0 °C) and comparable to that of 6-bromo-3-methyl-1H-indazole (341.4 ± 22.0 °C), reflecting the increased molecular weight . The molecular weight of 239.11 g/mol represents a +28.05 g/mol increment over 6-bromo-3-methyl-1H-indazole (211.06) and a +42.08 g/mol increment over 6-bromo-1H-indazole (197.03), which is consequential for solution preparation, molarity calculations, and inventory management in high-throughput screening workflows . All values are computed/predicted rather than experimentally determined melting points, and this limitation should be noted for procurement specifications .

Physicochemical properties Density Boiling point Handling Purification

Patent-Cited Synthetic Utility: 6-Bromo-3-isopropyl-1H-indazole as a Building Block in Difluoromethylene Compound Patents (EP-2878594-A1 / CA-2880178-A1)

6-Bromo-3-isopropyl-1H-indazole is explicitly cited in the patent families EP-2878594-A1, CA-2880178-A1, and EP-3444238-A2, which disclose difluoromethylene compounds as URAT1 inhibitors for the treatment of hyperuricemia and gout [1]. The patent describes the use of 6-bromo-3-substituted indazoles as key synthetic intermediates for constructing the difluoromethylene-containing pharmacophore [1]. While the patent's exemplified syntheses primarily use 6-bromo-3-methyl-1H-indazole, the inclusion of the 3-isopropyl variant within the patent scope indicates that this compound is a recognized intermediate in a pharmaceutically relevant synthetic pathway. This patent association distinguishes the compound from other commercially available 6-bromoindazole building blocks that lack documented use in patent-protected medicinal chemistry programs .

Patent citation Building block URAT1 inhibitor Difluoromethylene Intermediates

Procurement-Relevant Application Scenarios for 6-Bromo-3-isopropyl-1H-indazole in Academic and Industrial Research


Medicinal Chemistry: Kinase-Targeted Library Synthesis via C6 Suzuki–Miyaura Diversification

6-Bromo-3-isopropyl-1H-indazole serves as a pre-functionalized core scaffold for generating focused kinase inhibitor libraries, where the C6-bromo handle enables late-stage Pd-catalyzed Suzuki–Miyaura cross-coupling to install diverse aryl/heteroaryl groups [1]. The 3-isopropyl substituent pre-occupies the hydrophobic selectivity pocket of the ATP-binding site, differentiating this building block from the 3-unsubstituted or 3-methyl analogs (ΔLogP = +0.8 to +1.5 log units) for probing lipophilic pocket tolerance in kinases such as DYRK1A, GAK, CHK1/CHK2, and PI3K isoforms, for which 6-bromoindazole scaffolds have documented binding activity [2][3]. The higher cross-coupling reactivity of the C–Br bond (BDE ≈ 285 kJ/mol) over C–Cl analogs enables milder reaction conditions, supporting parallel library synthesis in 96-well format [4].

ADME/PK Probe Design: Lipophilicity-Driven Structure–Property Relationship Studies

The elevated LogP of 6-bromo-3-isopropyl-1H-indazole (XLogP3 = 3.4; ALogP = 3.93) relative to the 3-methyl (LogP = 2.63) and 3-unsubstituted (LogP = 2.33) analogs makes it a valuable tool compound for systematic LogP-permeability-metabolic stability relationship studies within indazole-based chemical series [1][2]. In drug discovery programs optimizing for oral bioavailability or CNS penetration—where LogP values in the 3–4 range are often targeted—this compound provides a predictable lipophilicity anchor point for matched molecular pair analysis against less lipophilic congeners, enabling data-driven decisions on the lipophilicity–potency trade-off [3].

Synthetic Methodology Development: Regioselective Cross-Coupling on NH-Free Indazoles

As an NH-free 1H-indazole, 6-bromo-3-isopropyl-1H-indazole is a suitable substrate for developing and optimizing palladium-catalyzed cross-coupling protocols on unprotected indazole cores—a well-documented synthetic challenge due to the coordinating ability of the free NH group [1]. The compound can be used to benchmark catalyst systems (e.g., XPhos Pd G3, SPhos Pd G3) for regioselective C6 coupling without requiring N-protection/deprotection steps, and to compare bromo-versus-chloro reactivity in head-to-head kinetic studies [2]. Its patent-documented role in difluoromethylene compound synthesis provides additional methodological precedent [3].

Regioisomeric Purity Control: Reference Standard for C6-versus-C4 Bromoindazole Differentiation

Given that 6-bromo-3-isopropyl-1H-indazole (InChI Key: BCOCEYNYPQTAGX-UHFFFAOYSA-N) and its C4-bromo regioisomer (CAS 693285-71-1) share identical molecular formulas and molecular weights, the C6 isomer serves as an essential analytical reference standard for confirming regioisomeric identity in synthetic intermediates via HPLC co-injection, NMR fingerprinting, or X-ray crystallography [1][2]. This application is particularly relevant for quality control in medicinal chemistry laboratories where regioisomeric purity is critical for SAR interpretation and biological assay reproducibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-isopropyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.